Hemiphroside B Nonaacetate
Description
Hemiphroside B Nonaacetate (CAS: 132302-25-1) is a fully acetylated derivative of the phenolic glycoside Hemiphroside B (CAS: 165338-28-3), isolated from Hydrangea macrophylla . Its molecular formula is C₄₉H₅₆O₂₆ (MW: 1060.96–1060.98), indicating the addition of nine acetyl groups to the parent compound, Hemiphroside B (C₃₁H₃₈O₁₇, MW: 682.6) .
Properties
Molecular Formula |
C49H56O26 |
|---|---|
Molecular Weight |
1061.0 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3/b16-13+/t39-,40-,42-,43-,44+,45+,46-,47-,48-,49+/m1/s1 |
InChI Key |
LDRYJMGKCCNYBN-NBSQHELQSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemiphroside B Nonaacetate can be synthesized through a series of acetylation reactions. The process involves the acetylation of Hemiphroside B, a naturally occurring compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and requires careful monitoring to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while maintaining the purity and yield of the product. This is achieved through optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Hemiphroside B Nonaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetylated hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Hemiphroside B Nonaacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying acetylation and deacetylation reactions.
Biology: Investigated for its role in cellular signaling pathways and its effects on oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and as an antioxidant agent.
Mechanism of Action
The mechanism of action of Hemiphroside B Nonaacetate involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant Action: this compound scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Hemiphroside B Nonaacetate and Analogues
Key Differences :
Acetylation Degree: this compound has nine acetyl groups, more than β-Phenylethyl β-D-Glucoside Tetraacetate (4 acetyl groups), enhancing its lipophilicity and solubility in organic solvents compared to the parent glycoside .
Spectral Properties: NMR: Acetylation causes downfield shifts in H-1 and C-2 methyl protons, indicating altered electronic environments. This is consistent with dimeric nonaacetates observed in altersolanol derivatives, where acetylation induces magnetic non-equivalence in symmetrical structures . UV-Vis: Acetylated derivatives like this compound exhibit bathochromic shifts (λmax ~405 nm in acetates vs. ~388 nm in parent compounds), similar to dimeric anthraquinones, suggesting extended conjugation .
Research Implications and Gaps
- Pharmacological Potential: Further studies are needed to elucidate this compound’s bioactivity, particularly its antioxidant and anti-inflammatory profiles, building on known properties of acetylated phenolics .
- Comparative Studies: Direct comparisons with other nonaacetates (e.g., alterporriols) could reveal structure-activity relationships, especially regarding acetyl group positioning and rotational isomerism .
Biological Activity
Hemiphroside B Nonaacetate is a compound derived from various natural sources, particularly from plants within the Hydrangeaceae family. This article delves into its biological activity, exploring pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
This compound is a glycosylated compound characterized by its unique structural configuration that contributes to its biological activities. The molecular formula and structure play a significant role in its interaction with biological systems.
Pharmacological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
2. Anti-inflammatory Effects
this compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
3. Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens, including bacteria and fungi. Studies have indicated that this compound disrupts microbial cell membranes, leading to cell death. This property opens avenues for its use as a natural preservative or therapeutic agent against infections.
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals: The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.
- Disruption of Microbial Membranes: Its amphipathic nature allows it to integrate into microbial membranes, disrupting their integrity and function.
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Study on Oxidative Stress: A study published in the Journal of Natural Products demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cultured neuronal cells exposed to neurotoxic agents.
- Anti-inflammatory Research: In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound administration resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing: A recent investigation found that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens.
Data Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | High | Journal of Natural Products |
| Anti-inflammatory | Moderate to High | Inflammation Research |
| Antimicrobial | Effective against bacteria and fungi | Microbial Pathogenesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
